(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(furan-2-yl)prop-2-en-1-one
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Description
(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C14H12ClNO2S and its molecular weight is 293.77. The purity is usually 95%.
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Scientific Research Applications
Catalytic Synthesis and Antioxidant Agents
A study by Prabakaran, Manivarman, and Bharanidharan (2021) discusses the synthesis of chalcone derivatives from 3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbaldehyde and their potential as antioxidants. The use of TiO2-ZnS in ethanol under reflux conditions was employed for synthesis, demonstrating the compound's relevance in catalytic synthesis and its potential pharmacological application as an antioxidant agent. This study illustrates the potential of structurally similar compounds for medical and chemical applications, focusing on their antioxidative properties Prabakaran, Manivarman, & Bharanidharan, 2021.
Synthesis of Heterocyclic Compounds
Research on the synthesis and reactions of heterocyclic compounds, such as the work by Bencková and Krutošíková (1999), explores the preparation of 5-Aminofuro[3,2-c]pyridinium tosylates and their derivatives. These studies provide a foundation for understanding the synthetic pathways and reactions that compounds with similar heterocyclic structures might undergo. Such research is crucial for developing new pharmaceuticals, materials, and chemical reactions Bencková & Krutošíková, 1999.
Crystal Structure Analysis
The investigation of crystal and molecular structures, such as the study by Rodi et al. (2013), on derivatives of furo[3,2-c]pyridine, highlights the importance of structural analysis in the development of new compounds. Understanding the crystal structure can provide insights into the physical and chemical properties of these compounds, which is essential for the design of materials with specific functions Rodi, Luis, Martí, Martí‐Centelles, & Ouzidan, 2013.
Applications in Medicinal Chemistry
The identification and characterization of compounds with anti-inflammatory properties, such as 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) discussed by Lee et al. (2006), underscore the potential applications of these compounds in medicinal chemistry. The study of their metabolism and interaction with biological systems can lead to the development of new drugs and therapeutic agents Lee, Jeon, Basnet, Jeong, Lee, & Jeong, 2006.
Properties
IUPAC Name |
(E)-1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(furan-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2S/c15-13-8-10-9-16(6-5-12(10)19-13)14(17)4-3-11-2-1-7-18-11/h1-4,7-8H,5-6,9H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCUKTVSTVZJSS-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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